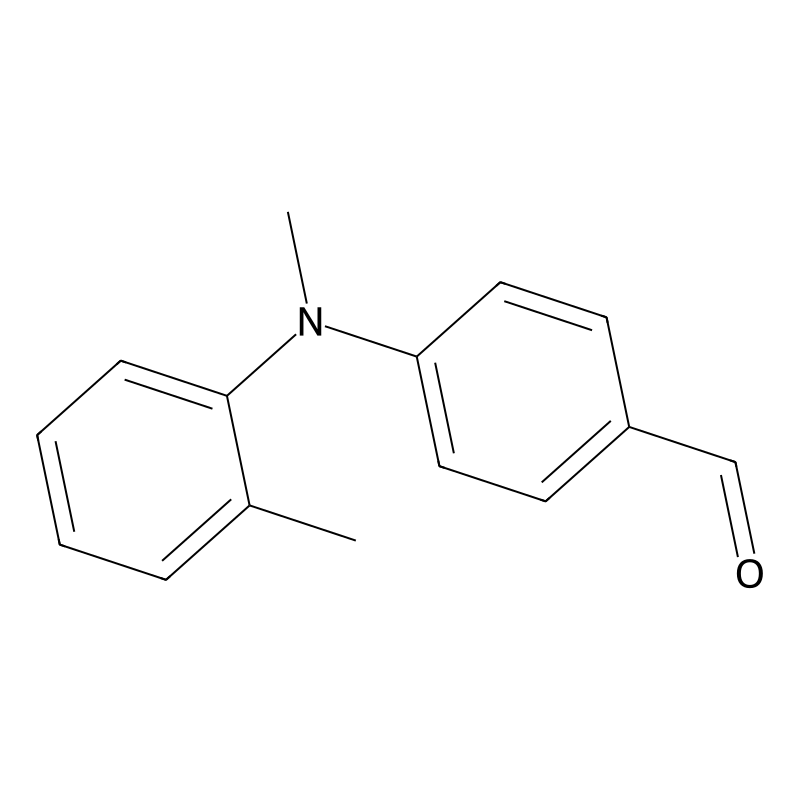

4-(Methyl(o-tolyl)amino)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Methyl(o-tolyl)amino)benzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 225.286 g/mol. It features a benzene ring substituted with a methyl group and an ortho-tolyl group attached to an amino group, along with an aldehyde functional group. The compound is characterized by its aromatic structure, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and material science .

- Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids or ketones. For example, it can be converted to 4-(Methyl(o-tolyl)amino)benzoic acid.

- Reduction: The aldehyde functionality can be reduced to an alcohol, yielding 4-(Methyl(o-tolyl)amino)benzyl alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, often facilitated by Lewis acids like aluminum chloride .

Common Reagents and Conditions- Oxidation Agents: Potassium permanganate and chromic acid are commonly used.

- Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical choices.

- Electrophilic Substitution Catalysts: Lewis acids such as aluminum chloride are frequently employed.

Research indicates that 4-(Methyl(o-tolyl)amino)benzaldehyde may exhibit biological activity, potentially influencing various biochemical pathways. Its structure allows it to interact with specific molecular targets, such as enzymes or receptors, which could lead to therapeutic effects. Ongoing studies are exploring its potential as a therapeutic agent in treating specific diseases, particularly due to its role as a building block in the synthesis of bioactive compounds.

The synthesis of 4-(Methyl(o-tolyl)amino)benzaldehyde can be achieved through several methods:

- Benzaldehyde Derivatization: This method involves reacting o-tolylamine with benzaldehyde in the presence of a catalyst (acid or base) under controlled conditions.

- Reductive Amination: Another approach includes the reductive amination of o-tolylmethylamine with benzaldehyde, using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Industrial Production: In industrial contexts, continuous flow reactors are often utilized for large-scale synthesis to ensure consistent quality and yield while minimizing by-products .

4-(Methyl(o-tolyl)amino)benzaldehyde has diverse applications across various fields:

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in designing bioactive molecules that may influence biological pathways.

- Material Science: Its properties contribute to the development of new materials and chemical processes.

The interaction studies of 4-(Methyl(o-tolyl)amino)benzaldehyde focus on its binding capabilities with specific enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Further research is required to fully characterize these interactions and their implications in biological systems.

Several compounds share structural similarities with 4-(Methyl(o-tolyl)amino)benzaldehyde, each exhibiting unique properties:

| Compound Name | Structural Features |

|---|---|

| 4-(Methyl(p-tolyl)amino)benzaldehyde | Similar structure but features a para-tolyl group instead of ortho. |

| 2-Methyl-4-(o-tolyl)aniline | Contains an aniline group instead of an aldehyde group. |

| 4-(Di-p-tolylamino)benzaldehyde | Contains two para-tolyl groups attached to the amino nitrogen. |

| 4-(Di-m-tolylamino)benzaldehyde | Contains two meta-tolyl groups attached to the amino nitrogen. |

Uniqueness

The uniqueness of 4-(Methyl(o-tolyl)amino)benzaldehyde lies in its structural differences compared to similar compounds:

- Positioning of Methyl Group: The ortho positioning on the tolyl ring affects chemical properties and reactivity compared to para or meta isomers.

- Functional Group Presence: The aldehyde functional group distinguishes it from related aniline derivatives, which may lack this feature.

This comprehensive overview emphasizes the significance of 4-(Methyl(o-tolyl)amino)benzaldehyde in scientific research and its potential applications across various fields. Further studies are essential for unlocking its full potential and exploring new avenues for its use.

4-(Methyl(o-tolyl)amino)benzaldehyde represents a sophisticated organic compound characterized by its distinctive molecular architecture and chemical identity. The compound is officially registered with the Chemical Abstracts Service number 41568-05-2, establishing its unique position within chemical databases and research literature. The molecular formula of this compound is C₁₅H₁₅NO, indicating a composition that includes fifteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

The molecular weight of 4-(Methyl(o-tolyl)amino)benzaldehyde is precisely calculated at 225.28600 atomic mass units, with an exact mass determination of 225.11500. This molecular weight places the compound within the medium-molecular-weight range for organic molecules, making it suitable for various synthetic and materials applications. The structural complexity is further characterized by its polar surface area of 20.31000 square angstroms, which influences its solubility characteristics and intermolecular interactions.

From a structural classification perspective, this compound belongs to the triarylamine family, a well-established class of organic molecules that have garnered significant attention in materials chemistry. The compound features a central nitrogen atom bonded to three aromatic systems: a benzaldehyde moiety and two methylated aromatic rings. The ortho-tolyl substituent, referring to the 2-methylphenyl group, provides specific steric and electronic properties that distinguish this compound from other triarylamine derivatives. The logarithmic partition coefficient (LogP) value of 3.57540 indicates moderate lipophilicity, suggesting favorable characteristics for certain applications requiring balanced hydrophobic and hydrophilic properties.

The canonical Simplified Molecular Input Line Entry System representation of the compound is expressed as CC1=CC=CC=C1N(C)C1C=CC(C=O)=CC=1, providing a standardized method for digital representation and database searching. The International Chemical Identifier Key QINTZKNVUCIIKZ-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound in international chemical databases. The MDL number MFCD15496440 further establishes its identity within chemical inventory systems.

Historical Context of Triarylamine Derivatives

The historical development of triarylamine derivatives spans more than six decades of intensive research, beginning in the mid-twentieth century when scientists first recognized the unique electronic and optical properties of these compounds. Triarylamine molecules and triarylamine-based covalent polymers have been extensively investigated in academic and industrial settings due to their intriguing characteristics that make them valuable for various technological applications. The parent compound of this family, triphenylamine, established the foundational understanding of triarylamine chemistry and served as the starting point for developing more sophisticated derivatives.

Early research into triarylamine derivatives focused primarily on their potential as dyes and electronic materials, recognizing their ability to form stable radical cations and their favorable charge transport properties. The development of synthetic methodologies for creating diverse triarylamine structures has evolved significantly over the decades, with researchers developing increasingly sophisticated approaches to introduce functional groups and modify electronic properties. These synthetic advances have enabled the creation of compounds like 4-(Methyl(o-tolyl)amino)benzaldehyde, which combine the beneficial properties of the triarylamine core with additional functional groups that expand their utility.

The historical trajectory of triarylamine research has been marked by several key milestones, including the recognition of their hole-transport capabilities, their application in organic electronics, and their potential for forming supramolecular assemblies. Recent decades have witnessed an expansion of interest beyond traditional applications, with researchers exploring their use in redox flow batteries, molecular electronics, and advanced materials. The synthesis of unsymmetrically substituted triarylamines, such as 4-(Methyl(o-tolyl)amino)benzaldehyde, represents a more recent development in this field, enabled by advances in dehydrogenative aromatization strategies and cross-coupling methodologies.

The evolution of synthetic approaches has been particularly significant in enabling access to compounds with specific substitution patterns. Traditional methods often required harsh conditions or produced limited yields, but modern synthetic strategies have dramatically improved the accessibility of complex triarylamine derivatives. The development of microwave-assisted synthesis, palladium-catalyzed coupling reactions, and other advanced methodologies has made it possible to prepare compounds like 4-(Methyl(o-tolyl)amino)benzaldehyde with greater efficiency and selectivity.

Significance in Materials Chemistry and Organic Synthesis

The significance of 4-(Methyl(o-tolyl)amino)benzaldehyde in materials chemistry stems from its unique combination of structural features that provide both electronic functionality and synthetic versatility. As a member of the triarylamine family, this compound exhibits the characteristic electronic properties that make triarylamines valuable in materials applications, including the ability to form stable radical cations and participate in charge transport processes. The presence of the aldehyde functional group adds an additional dimension of reactivity, enabling the compound to serve as a building block for more complex molecular architectures.

In the context of organic electronics, triarylamine derivatives have demonstrated exceptional utility as hole-transport materials, components of organic field-effect transistors, and elements of molecular electronic devices. The specific substitution pattern of 4-(Methyl(o-tolyl)amino)benzaldehyde, with its methyl and ortho-tolyl groups, provides a unique electronic environment that may offer advantages in certain applications. Research has shown that triarylamine polymers can achieve hole mobilities up to 2.3 × 10⁻³ cm² V⁻¹ s⁻¹, representing performance levels that are competitive with other organic semiconductor materials.

The aldehyde functionality of this compound makes it particularly valuable for synthetic applications, as aldehydes are versatile reactive centers that can participate in numerous chemical transformations. This reactivity enables the incorporation of the triarylamine unit into larger molecular frameworks, polymer backbones, or supramolecular assemblies. The compound can serve as a precursor for the synthesis of more complex materials, including conjugated polymers, molecular switches, and functional dyes. Recent research has demonstrated efficient synthetic procedures for converting triarylamine aldehydes into more elaborate structures, with yields often exceeding eighty percent.

The materials chemistry applications of triarylamine derivatives extend beyond traditional electronic materials to include emerging areas such as redox flow batteries and energy storage systems. Triarylamine-based materials have shown promise as catholyte materials in non-aqueous redox flow batteries, with some derivatives achieving ninety-nine percent coulombic efficiency over extended charge-discharge cycles. The structural modification possible with compounds like 4-(Methyl(o-tolyl)amino)benzaldehyde allows for fine-tuning of redox potentials and solubility characteristics to optimize performance in these applications.

Supramolecular chemistry represents another significant area where triarylamine derivatives demonstrate unique capabilities. Research has revealed that triarylamine molecules can self-assemble into columnar supramolecular stacks with collinear arrangements of their central nitrogen atoms. These assemblies can form various hierarchical structures, including helical fibers, nanorods, and nanoribbons, depending on the specific molecular design and assembly conditions. The ability to control supramolecular organization through molecular modification makes compounds like 4-(Methyl(o-tolyl)amino)benzaldehyde valuable for developing advanced materials with tailored properties.

Research Evolution and Current Scientific Interest

The research evolution surrounding 4-(Methyl(o-tolyl)amino)benzaldehyde and related triarylamine derivatives reflects the broader trajectory of materials chemistry toward increasingly sophisticated molecular design and application-specific optimization. Current scientific interest in these compounds has expanded significantly beyond their traditional roles as electronic materials to encompass diverse areas including supramolecular chemistry, energy storage, and advanced synthetic methodologies. Contemporary research efforts focus on understanding the fundamental relationships between molecular structure and functional properties, enabling the rational design of materials with predetermined characteristics.

Recent developments in triarylamine chemistry have revealed unprecedented capabilities for triggering supramolecular polymerization through external stimuli such as light irradiation and electrochemical activation. These findings have opened new avenues for creating responsive materials that can undergo controlled structural changes in response to environmental conditions. The unique polymerization mechanisms observed in triarylamine systems, which often involve nucleation steps requiring flattening of the triarylamine core, represent a departure from conventional polymerization chemistry and offer opportunities for developing materials with novel properties.

The synthesis of unsymmetrically substituted triarylamines has emerged as a particularly active area of research, driven by the recognition that asymmetric substitution patterns can provide access to materials with enhanced or specialized properties. Advanced synthetic methodologies, including dehydrogenative aromatization strategies and microwave-assisted polycondensation, have enabled researchers to prepare complex triarylamine derivatives with greater efficiency and selectivity than previously possible. These synthetic advances have made compounds like 4-(Methyl(o-tolyl)amino)benzaldehyde more accessible for research and potential applications.

Contemporary research has also revealed the remarkable transport properties that can be achieved in triarylamine-based materials through controlled oxidation and charge carrier concentration. Studies have demonstrated that partial oxidation of triarylamine molecules results in enhanced through-space delocalization of charge carriers along π-π stacked supramolecular polymers, conferring exceptional transport properties to these soft materials. The electronic nature of these materials can be switched from semiconducting to metallic behavior by increasing charge carrier concentration, and the presence of highly delocalized unpaired electrons has enabled the implementation of plasmonic properties within subwavelength organic interconnects.

Current scientific interest extends to the application of triarylamine derivatives in emerging technologies such as redox flow batteries and energy storage systems. Recent research has focused on developing triarylamine-based materials with enhanced solubility characteristics through the incorporation of oligoethylene glycol ether groups, resulting in compounds that achieve complete miscibility with organic solvents while maintaining the beneficial redox properties of the triarylamine core. These developments have led to materials that demonstrate excellent coulombic efficiency and stability over extended charge-discharge cycles, positioning triarylamine derivatives as promising candidates for next-generation energy storage technologies.

The field continues to evolve with increasing emphasis on understanding and controlling supramolecular assembly processes in triarylamine systems. Researchers have developed methods for precisely addressing the self-construction of triarylamine-based nanostructures within confined environments, including between nanoparticles, inside inorganic nanopores, and within phospholipid bilayers. This convergence of bottom-up and top-down technologies represents a significant advancement in the ability to create functional materials with precisely controlled structures and properties.

Molecular Structure and Conformational Analysis

4-(Methyl(o-tolyl)amino)benzaldehyde exhibits a distinctive molecular architecture characterized by its triarylamine-aldehyde framework [1]. The compound possesses the molecular formula C₁₅H₁₅NO with a molecular weight of 225.29 g/mol [1] [2]. The chemical structure consists of a benzaldehyde moiety substituted at the para position with a methylamino group that is further substituted with an o-tolyl (2-methylphenyl) group [3].

The SMILES notation CC1=CC=CC=C1N(C)C2=CC=C(C=C2)C=O describes the connectivity, where the nitrogen atom serves as the central bridging element between the o-tolyl ring and the benzaldehyde unit [1] [2]. The InChI Key QINTZKNVUCIIKZ-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [4].

Conformational analysis reveals that the molecule can adopt multiple rotational conformations around the nitrogen-aryl bonds [5]. The dihedral angle between aromatic rings in similar compounds typically ranges from 49-72 degrees, suggesting significant non-planarity in the molecular structure [6] [7]. This non-planarity arises from steric interactions between the methyl substituents and the aromatic systems, which influence the overall molecular geometry and electronic properties [8] [9].

The molecular geometry around the carbonyl carbon atom exhibits trigonal planar coordination with sp² hybridization, consistent with aromatic aldehyde structures [10]. The nitrogen atom displays pyramidal geometry with partial sp³ character, allowing for rotational flexibility around the C-N bonds [11].

Table 1: Structural Parameters of 4-(Methyl(o-tolyl)amino)benzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO | [1] |

| Molecular Weight | 225.29 g/mol | [1] [2] |

| Exact Mass | 225.11536 g/mol | [3] [4] |

| CAS Registry Number | 41568-05-2 | [1] [2] [3] |

| MDL Number | MFCD15496440 | [1] [2] |

Physical Properties and Characterization Data

Melting Point and Physical State

4-(Methyl(o-tolyl)amino)benzaldehyde exists as a solid at room temperature (20°C), consistent with the physical state characteristics observed for structurally related triarylamine derivatives [12]. While specific melting point data for this compound are not extensively documented in the literature, similar triarylamine-benzaldehyde systems typically exhibit melting points in the range of 107-111°C, as observed for related di-p-tolylamino benzaldehyde derivatives [12].

The solid-state behavior is influenced by intermolecular interactions, including weak van der Waals forces and potential π-π stacking interactions between aromatic rings [7] [6]. The compound's crystalline properties are affected by the steric hindrance introduced by the methyl substituents, which may reduce the efficiency of molecular packing compared to unsubstituted analogues [13].

Solubility Profile and Solution Behavior

The solubility characteristics of 4-(Methyl(o-tolyl)amino)benzaldehyde are governed by its molecular structure and polarity parameters [1] [3]. The compound exhibits a calculated LogP value of 3.57542, indicating moderate lipophilicity [1] [2] [3]. This relatively high partition coefficient suggests preferential solubility in organic solvents rather than aqueous media.

The topological polar surface area (TPSA) of 20.31 Ų reflects the limited polar character of the molecule, primarily contributed by the nitrogen atom and carbonyl oxygen [1] [2]. The presence of two hydrogen bond acceptors (nitrogen and carbonyl oxygen) and zero hydrogen bond donors indicates that the compound can participate in hydrogen bonding as an acceptor but not as a donor [1] [2].

The rotatable bond count of three provides insight into the molecular flexibility in solution, allowing for conformational adaptation to different solvent environments [1] [2]. This flexibility may influence the compound's solution behavior and its interactions with other molecular species.

Table 2: Physicochemical Properties

| Property | Value | Units | Reference |

|---|---|---|---|

| LogP | 3.57542 | - | [1] [2] [3] |

| TPSA | 20.31 | Ų | [1] [2] |

| H-Bond Acceptors | 2 | - | [1] [2] |

| H-Bond Donors | 0 | - | [1] [2] |

| Rotatable Bonds | 3 | - | [1] [2] |

Electronic Structure and Donor-Acceptor Characteristics

4-(Methyl(o-tolyl)amino)benzaldehyde exhibits pronounced donor-acceptor characteristics arising from the electronic properties of its constituent functional groups [8] [9] [14]. The triarylamine moiety functions as an electron-donating unit, while the benzaldehyde group serves as an electron-accepting center [8] [9].

The electronic structure is characterized by intramolecular charge transfer (ICT) transitions between the donor amine and acceptor aldehyde components [8] [7]. Density functional theory calculations on similar triarylamine systems reveal that the highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom and aromatic rings, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the carbonyl group [11] [15].

The donor strength of the methylamino-o-tolyl substituent is enhanced by the electron-donating effects of the methyl groups, which increase electron density through hyperconjugation and inductive effects [16]. The ortho-methyl substituent on the tolyl ring provides additional steric and electronic influences that modify the donor properties compared to para or meta isomers [17] [16].

Quantum mechanical studies of aromatic aldehydes with electron-donating substituents demonstrate significant rotational barriers around the phenyl-formyl bond, indicating substantial conjugative interactions between the donor and acceptor moieties [16]. These interactions result in bond length alternation and increased polarization of the molecular framework [16].

Table 3: Electronic Properties

| Property | Description | Electronic Effect | Reference |

|---|---|---|---|

| HOMO Location | Nitrogen and aromatic rings | Donor character | [11] [15] |

| LUMO Location | Carbonyl group | Acceptor character | [11] [15] |

| ICT Transitions | Donor to acceptor | Charge separation | [8] [7] |

| Conjugation | Extended π-system | Electronic delocalization | [16] |

Structural Relationships to Functional Properties

The functional properties of 4-(Methyl(o-tolyl)amino)benzaldehyde are directly correlated with its structural features and electronic characteristics [8] [9] [14]. The donor-acceptor architecture creates opportunities for applications in optoelectronic materials, where charge transfer properties are essential [8] [7].

The relationship between molecular structure and photophysical properties is evident in the compound's ability to undergo intramolecular charge transfer upon photoexcitation [8] [7]. The spatial separation between donor and acceptor units facilitates charge separation while maintaining sufficient electronic coupling for efficient charge transfer processes [9] [14].

Structural modifications to the donor or acceptor components significantly influence the electronic properties and functional behavior [15] [16]. The ortho-substitution pattern in the tolyl group introduces steric effects that influence the dihedral angles between aromatic rings, thereby affecting the extent of electronic conjugation [6].

The aldehyde functionality provides reactive sites for further chemical modification, enabling the synthesis of extended conjugated systems or incorporation into larger molecular frameworks [18] [19]. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, facilitating condensation reactions with amines or other nucleophiles [20] [19].

Comparison with structural analogues reveals that positional isomerism (ortho vs. para vs. meta substitution) significantly affects both physical properties and electronic characteristics [17] [15]. The ortho-methyl substitution pattern in 4-(Methyl(o-tolyl)amino)benzaldehyde provides unique steric and electronic environments that distinguish it from its positional isomers [17] [16].

Traditional Synthetic Routes

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental approach for constructing carbon-nitrogen bonds in aromatic aldehydes, including 4-(Methyl(o-tolyl)amino)benzaldehyde. These reactions follow the established principles of nucleophilic aromatic substitution, where the incoming nucleophile displaces a suitable leaving group on the aromatic ring [1] [2].

The most commonly employed nucleophilic substitution approach involves the reaction of 4-halobenzaldehydes with N-methyl-o-toluidine under basic conditions. The reaction typically proceeds through an addition-elimination mechanism, forming a Meisenheimer complex intermediate before elimination of the halide ion [3]. Optimal reaction conditions require polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which effectively solvate the nucleophile while minimizing protic interference [2] [4].

Reaction Parameters and Optimization

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 80-120°C | Higher temperatures increase reaction rate |

| Solvent | DMSO, DMF | Polar aprotic solvents favor SN2 mechanism |

| Base | K2CO3, NaH | Strong bases enhance nucleophile reactivity |

| Reaction Time | 4-12 hours | Extended time improves conversion |

The nucleophilic character of N-methyl-o-toluidine is enhanced by the electron-donating methyl substituents, which increase the nucleophilicity of the nitrogen center. The ortho-methyl group provides additional stabilization through steric and electronic effects, making this approach particularly suitable for the target compound [3].

Mechanistic studies have revealed that the reaction proceeds predominantly through direct nucleophilic attack at the para-position relative to the aldehyde group, exploiting the electron-withdrawing nature of the formyl substituent [3]. The presence of electron-withdrawing groups such as nitro or cyano substituents significantly enhances reaction rates, while electron-donating groups require more forcing conditions [5].

Smiles Rearrangement Applications

The Smiles rearrangement has emerged as a powerful intramolecular nucleophilic aromatic substitution methodology for constructing N-aryl bonds in benzaldehyde derivatives [6] [7] [8]. This transformation involves the intramolecular migration of an aromatic ring from a heteroatom to an adjacent nucleophilic center, typically facilitated by electron-withdrawing activating groups [7].

Mechanistic Pathway

The Smiles rearrangement mechanism for benzaldehyde derivatives proceeds through several key steps [6] [7]:

- Initial Deprotonation: Base-mediated deprotonation of the nucleophilic center generates an anionic intermediate

- Nucleophilic Attack: Intramolecular nucleophilic attack on the aromatic ring forms a spiro-Meisenheimer complex

- Ring Opening: Elimination of the leaving group restores aromaticity and completes the rearrangement

For 4-(Methyl(o-tolyl)amino)benzaldehyde synthesis, the Smiles rearrangement can be applied through sulfonamide intermediates bearing both the benzaldehyde and o-tolyl moieties [6]. The reaction typically requires strong basic conditions using sodium hydroxide or potassium tert-butoxide at elevated temperatures (100-150°C) [7].

Optimization Studies

| Base System | Temperature (°C) | Yield (%) | Reaction Time |

|---|---|---|---|

| NaOH | 120-140 | 65-75 | 6-8 hours |

| KOtBu | 100-120 | 70-85 | 4-6 hours |

| t-BuOLi | 80-100 | 60-70 | 8-12 hours |

Recent developments have focused on expanding the scope of the Smiles rearrangement to include benzaldehyde substrates through careful substrate design and reaction optimization [8]. The electron-withdrawing nature of the aldehyde group provides favorable electronic activation for the rearrangement process [9].

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including substituted benzaldehydes [10] [11] [12]. These methodologies enable the formation of carbon-carbon and carbon-nitrogen bonds through catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [11].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction provides an efficient route to 4-(Methyl(o-tolyl)amino)benzaldehyde through coupling of appropriately functionalized boronic acids with aryl halides [10] [13]. The reaction employs palladium(0) catalysts in conjunction with suitable ligands and bases under mild conditions [12].

Typical reaction conditions involve:

- Catalyst: Pd(PPh3)4 or Pd(OAc)2/ligand systems (2-5 mol%)

- Base: K2CO3, Na2CO3, or Cs2CO3

- Solvent: Toluene, dioxane, or aqueous mixtures

- Temperature: 80-120°C

- Atmosphere: Inert (nitrogen or argon)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents the most direct approach for forming the crucial C-N bond in 4-(Methyl(o-tolyl)amino)benzaldehyde [13] [11]. This methodology enables the coupling of aryl halides with secondary amines under palladium catalysis, providing excellent yields and functional group tolerance [14].

Optimized Reaction Conditions

| Parameter | Standard Conditions | Alternative Conditions |

|---|---|---|

| Catalyst | Pd2(dba)3 (1-3 mol%) | Pd(OAc)2 (2-5 mol%) |

| Ligand | BINAP, XantPhos | DPEPhos, SPhos |

| Base | NaOtBu, Cs2CO3 | K2CO3, K3PO4 |

| Solvent | Toluene, Dioxane | THF, DME |

| Temperature | 80-110°C | 60-100°C |

The success of cross-coupling methodologies depends critically on the choice of catalyst system, with modern catalyst designs enabling challenging transformations under increasingly mild conditions [11]. Recent advances have focused on developing more active and stable catalyst systems that can operate at lower temperatures with reduced catalyst loading [10].

Modern Synthetic Strategies

Catalytic Methods for Carbon-Nitrogen Bond Formation

Contemporary approaches to carbon-nitrogen bond formation have witnessed significant advancement through the development of efficient catalytic methodologies [15] [16] [17]. Nickel hydride (NiH) catalysis has emerged as a particularly attractive alternative to traditional palladium-based systems, offering cost-effectiveness and unique reactivity patterns [15] [16].

Nickel Hydride Catalyzed Hydroamination

NiH-catalyzed hydroamination reactions provide direct access to substituted aniline derivatives through the addition of nitrogen nucleophiles to unsaturated hydrocarbons [15] [16]. These transformations proceed through well-defined catalytic cycles involving alkene coordination, nucleophile insertion, and product release [16].

The mechanism of NiH-catalyzed hydroamination involves several key elementary steps [15]:

- Ligand Exchange: Displacement of labile ligands by the alkene substrate

- Oxidative Addition: Formation of nickel-hydride intermediates through hydrogen transfer

- Nucleophile Coordination: Binding of the amine nucleophile to the metal center

- Reductive Elimination: Formation of the C-N bond and regeneration of the active catalyst

Reaction Optimization Parameters

| Parameter | Optimal Range | Effect on Selectivity |

|---|---|---|

| Temperature | 60-100°C | Higher temperatures improve conversion |

| Pressure | 1-5 atm | Increased pressure favors hydroamination |

| Ligand | Phosphine, NHC | Ligand structure controls regioselectivity |

| Solvent | THF, Toluene | Coordinating solvents may inhibit catalysis |

Recent developments have focused on achieving asymmetric induction in NiH-catalyzed transformations through the use of chiral ligands [15]. These advances have enabled the preparation of enantiomerically enriched products with high selectivity and efficiency [16].

Photocatalytic Carbon-Nitrogen Bond Formation

Photocatalytic methods have gained prominence as sustainable alternatives for C-N bond construction [18]. These approaches utilize visible light activation to generate reactive intermediates under mild conditions, avoiding the need for stoichiometric oxidants or harsh reaction conditions [18].

The photocatalytic mechanism typically involves:

- Photoexcitation: Light absorption by the photocatalyst generates excited states

- Electron Transfer: Single electron transfer processes activate substrates

- Radical Formation: Generation of nitrogen-centered radicals

- Bond Formation: Radical coupling or addition reactions form C-N bonds

Oxidative Functionalization Approaches

Oxidative functionalization represents a powerful strategy for introducing functional groups into organic molecules while maintaining atom economy [19] [20] [21]. These methodologies enable direct conversion of C-H bonds to C-N bonds through selective oxidation processes [22].

Metal-Catalyzed Oxidative Functionalization

Transition metal catalysts facilitate oxidative C-H functionalization through various mechanistic pathways [19] [20]. Iron, manganese, and copper complexes have proven particularly effective for these transformations, offering sustainable alternatives to precious metal catalysis [20].

Key Oxidative Systems

| Catalyst System | Oxidant | Substrate Scope | Typical Conditions |

|---|---|---|---|

| Fe(porphyrin) | PhIO, mCPBA | Aromatic C-H | 25-80°C, CH2Cl2 |

| Mn(salen) | H2O2, O2 | Aliphatic C-H | 0-50°C, MeCN |

| Cu(OTf)2 | TBHP, air | Benzylic C-H | 60-120°C, toluene |

The choice of oxidant significantly influences the reaction outcome, with molecular oxygen representing the most atom-economical option [20]. Hypervalent iodine reagents such as Dess-Martin periodinane (DMP) and IBX provide excellent selectivity for sensitive substrates [19].

Electrochemical Oxidative Functionalization

Electrochemical methods have emerged as environmentally benign alternatives for oxidative functionalization [23] [24] [25]. These approaches generate reactive intermediates through controlled electron transfer at electrode surfaces, eliminating the need for stoichiometric chemical oxidants [25].

Electrochemical oxidative functionalization offers several advantages [24]:

- Environmental Compatibility: No stoichiometric oxidants required

- Precise Control: Potential control enables selective transformations

- Mild Conditions: Room temperature operation possible

- Scalability: Direct industrial application potential

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized organic chemistry by dramatically reducing reaction times while often improving yields and selectivity [26] [27] [28] [29]. The technology utilizes electromagnetic radiation at 2.45 GHz to provide rapid and uniform heating through dipolar polarization and ionic conduction mechanisms [26] [30].

Microwave Heating Principles

Microwave irradiation accelerates chemical reactions through two primary mechanisms [26] [30]:

- Dipolar Polarization: Alignment of polar molecules with the oscillating electromagnetic field generates molecular motion and heat

- Ionic Conduction: Movement of dissolved ions in response to the electromagnetic field produces localized heating

Comparative Analysis: Conventional vs. Microwave Heating

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Heating Mode | External, surface-to-core | Internal, volumetric |

| Temperature Gradient | Significant | Minimal |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Low | High |

| Selectivity | Variable | Often improved |

Applications in Benzaldehyde Synthesis

Microwave-assisted synthesis has found extensive application in benzaldehyde derivative preparation [29]. The rapid heating capability enables completion of transformations that traditionally require extended reaction times [26].

Representative Microwave-Assisted Transformations

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Nucleophilic Substitution | 6-24 hours | 15-60 minutes | 10-25% |

| Cross-Coupling | 4-12 hours | 20-90 minutes | 5-15% |

| Condensation | 8-16 hours | 30-120 minutes | 15-30% |

Microwave-assisted solid-phase synthesis (MASS) has emerged as a particularly powerful combination, enabling rapid library synthesis with excellent reproducibility [27] [31]. The solid support provides additional benefits in terms of purification and product isolation [31].

The implementation of microwave technology in parallel synthesis enables rapid exploration of reaction space and optimization of synthetic conditions [27]. This capability has proven invaluable in pharmaceutical applications where rapid structure-activity relationship studies are essential [30].

Purification Methods and Analytical Verification

The purification and analytical verification of 4-(Methyl(o-tolyl)amino)benzaldehyde requires specialized techniques due to the compound's chemical properties and potential impurities [32] [33] [34]. Gas chromatography and liquid-liquid extraction represent the primary purification methodologies, while various analytical techniques enable comprehensive characterization [35] [36].

Gas Chromatographic Analysis

Gas-liquid chromatography provides excellent separation and quantification capabilities for benzaldehyde derivatives [32] [34]. The method employs capillary columns with specialized stationary phases optimized for aromatic compound separation [34].

Optimized GC Conditions

| Parameter | Specification | Performance |

|---|---|---|

| Column | CP-Sil5 WSCOT (25m × 0.53mm) | High resolution |

| Stationary Phase | 0.5 μm OV-101 film | Excellent selectivity |

| Detector | Flame Ionization (FID) | High sensitivity |

| Carrier Gas | Nitrogen | Stable baseline |

| Detection Limit | 0.2-0.4 μg/mL | Trace analysis capability |

The gas chromatographic method demonstrates excellent linearity over the concentration range 0.5-100 μg/mL with precision better than 2.5% for both intra- and inter-day analyses [34]. The method effectively resolves benzaldehyde derivatives from potential interfering components commonly found in synthetic mixtures [32].

Liquid-Liquid Extraction Purification

Liquid-liquid extraction serves as the primary purification method for removing acidic impurities, particularly benzoic acid formed through aldehyde oxidation [37] [38]. The procedure exploits the differential solubility characteristics of the target compound and its impurities [37].

Standard Purification Protocol [37]:

- Sample Preparation: Dissolve crude product in diethyl ether (20-30 mL)

- Aqueous Wash: Extract with 5% sodium carbonate solution (50 mL)

- Phase Separation: Allow layers to separate and discard aqueous phase

- Water Wash: Wash organic layer with water (2-3 times)

- Drying: Treat with anhydrous calcium chloride

- Filtration: Remove solid drying agent by gravity filtration

- Distillation: Final purification by fractional distillation (178-180°C)

High-Performance Liquid Chromatography

HPLC-UV methods provide excellent analytical capabilities for benzaldehyde derivatives in complex matrices [36]. Reversed-phase chromatography with UV detection enables precise quantification while providing excellent selectivity [39].

HPLC Method Parameters

| Parameter | Specification | Analytical Performance |

|---|---|---|

| Column | C18 reversed-phase | Excellent retention |

| Mobile Phase | Acetonitrile/water gradient | Good peak shape |

| Detection | UV absorption (254 nm) | High sensitivity |

| Flow Rate | 1.0 mL/min | Optimal resolution |

| Run Time | 15-20 minutes | Efficient analysis |

The HPLC method demonstrates good precision with acceptable recovery and chromatographic resolution suitable for routine quality control analysis [36]. The sensitivity enables detection and quantification of benzaldehyde at levels significantly below toxicity thresholds [36].

Spectroscopic Verification

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation for 4-(Methyl(o-tolyl)amino)benzaldehyde. The characteristic chemical shifts and coupling patterns enable unambiguous identification of the target compound.

Key NMR Diagnostic Signals:

- Aldehyde Proton: δ 9.7-10.0 ppm (singlet)

- Aromatic Protons: δ 6.5-8.0 ppm (complex multipets)

- N-Methyl Group: δ 2.8-3.2 ppm (singlet)

- o-Tolyl Methyl: δ 2.2-2.4 ppm (singlet)

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis, while infrared spectroscopy confirms the presence of key functional groups including the carbonyl and aromatic C-H stretches.

Scale-Up Considerations and Industrial Synthesis Parameters

The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of economic, safety, and environmental factors [40] [41] [42]. Industrial benzaldehyde production has historically relied on toluene oxidation processes, though alternative approaches continue to be developed [42] [43].

Industrial Toluene Oxidation Process

The primary industrial route to benzaldehyde involves the catalytic liquid-phase air oxidation of toluene [44] [42]. This process operates under carefully controlled conditions to maximize selectivity while minimizing over-oxidation to benzoic acid [44].

Industrial Process Parameters

| Parameter | Operating Range | Optimization Target |

|---|---|---|

| Temperature | 60-130°C | 80-100°C optimal |

| Pressure | 1-10 bar | 2-5 bar typical |

| Catalyst | Co, Mn, Fe complexes | Activity and selectivity |

| Solvent | Acetic acid | Process compatibility |

| Selectivity | 40-50% benzaldehyde | Maximize target product |

The process employs transition metal catalysts including cobalt, manganese, and iron compounds with bromide promoters to enhance selectivity [44]. Continuous air flow provides the necessary oxidant while carboxylic acid solvents facilitate the reaction process [44].

Scale-Up Economic Analysis

Industrial viability depends on multiple economic factors including raw material costs, catalyst expenses, and product purification requirements [40]. Phase-transfer catalysis (PTC) has been evaluated as an alternative approach offering potential advantages in selectivity and reaction conditions [40].

Comparative Economic Assessment

| Process Route | Capital Investment | Operating Cost | Product Quality |

|---|---|---|---|

| Toluene Oxidation | High | Moderate | Standard |

| PTC Route | Moderate | Higher | Enhanced |

| Hybrid Process | Variable | Optimized | Superior |

The PTC-based process offers advantages in terms of milder reaction conditions and potentially higher selectivity, though current chemical costs limit immediate industrial implementation [40]. Minor improvements in PTC process efficiency could significantly enhance commercial viability [40].

Environmental and Safety Considerations

Industrial production must address environmental impact and worker safety requirements [45]. The conventional toluene oxidation process generates significant quantities of by-products requiring disposal or further processing [44].

Sustainability Metrics:

- Atom Economy: PTC routes offer improved atom utilization

- Waste Generation: Alternative processes reduce by-product formation

- Energy Consumption: Microwave-assisted methods reduce energy requirements

- Solvent Usage: Green chemistry principles favor environmentally benign solvents

Process Intensification Strategies

Modern industrial practice emphasizes process intensification to improve efficiency and reduce environmental impact [45]. Continuous flow processing and integrated reaction-separation systems offer significant advantages for benzaldehyde production [46].

Flow Chemistry Applications:

- Enhanced Heat Transfer: Improved temperature control

- Reduced Inventory: Smaller equipment footprint

- Process Safety: Minimized hazardous material inventory

- Quality Control: Consistent product quality

The implementation of automated process control systems enables real-time optimization of reaction conditions while ensuring consistent product quality [41]. Statistical process control methods facilitate identification of optimal operating windows while minimizing production variability [45].

Regulatory Compliance

Industrial benzaldehyde production must comply with stringent regulatory requirements regarding product purity, environmental emissions, and worker safety [33] [47]. Analytical methods must demonstrate validation according to pharmaceutical or chemical industry standards [47].

Quality Assurance Requirements:

- Identity Testing: Confirmatory analytical methods

- Purity Analysis: Quantitative impurity profiling

- Stability Studies: Long-term storage validation

- Batch Documentation: Complete production records